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Nicotinamide Adenine Dinucleotide (NAD+): A Technical Guide to its Discovery and History

Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a ubiquitous and essential coenzyme found in all

living cells. It plays a critical role in a vast array of cellular processes, including metabolism,

DNA repair, and cell signaling. NAD+ exists in two forms: an oxidized form (NAD+) and a

reduced form (NADH), which are central to redox reactions, acting as electron carriers. Beyond

its role in energy metabolism, NAD+ serves as a substrate for several enzyme families,

including sirtuins and poly (ADP-ribose) polymerases (PARPs), linking the cell's energy state to

the regulation of gene expression, stress resistance, and longevity. This technical guide

provides an in-depth exploration of the discovery and history of NAD+, detailing the seminal

experiments, quantitative data, and key signaling pathways that have shaped our

understanding of this vital molecule.

The Discovery and History of NAD+
The journey to understanding NAD+ began over a century ago, with a series of pivotal

discoveries that laid the foundation for modern biochemistry and metabolic research.

1906: The Discovery of "Coferment" by Harden and
Young
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The first evidence of NAD+'s existence came from the work of British biochemists Arthur

Harden and William John Young. While studying alcoholic fermentation in yeast extracts, they

observed that the rate of fermentation increased significantly upon the addition of boiled and

filtered yeast juice.[1][2] This led them to propose the existence of a heat-stable, dialyzable

factor essential for fermentation, which they termed a "coferment."[1][2]

Experimental Protocol: Harden and Young's Yeast Fermentation Experiment

Objective: To investigate the factors required for alcoholic fermentation in yeast juice.

Preparation of Yeast Juice: Fresh brewer's yeast was ground with sand and kieselguhr (a

type of diatomaceous earth) and the resulting paste was wrapped in a filter cloth and

subjected to high pressure in a hydraulic press to extract the cell-free juice.

Fermentation Assay:

A known volume of yeast juice was mixed with a glucose solution in a fermentation bottle

connected to a gas burette to measure carbon dioxide evolution.

To test the effect of the "coferment," a separate preparation of yeast juice was boiled to

denature the enzymes and then filtered.

This boiled and filtered extract was added to unboiled yeast juice, and the rate of CO2

production was monitored.

Observation: The addition of the boiled extract to the unboiled yeast juice dramatically

increased the rate and total amount of CO2 produced, indicating the presence of a heat-

stable cofactor necessary for the enzymatic fermentation of glucose.[1][2]

1930s: Elucidation of Structure and Function
The chemical nature and function of this "coferment" were unraveled in the following decades

by the work of several key figures.

Hans von Euler-Chelpin: The Swedish biochemist, a student of Harden's, further purified the

coferment and determined its dinucleotide structure, showing it was composed of two
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nucleotides, one containing adenine and the other nicotinamide. For this work, he shared the

Nobel Prize in Chemistry with Arthur Harden in 1929.

Otto Warburg: The German biochemist demonstrated the crucial role of the coenzyme in

cellular respiration. He showed that the nicotinamide portion of the coenzyme can accept a

hydride ion (a proton and two electrons), acting as an electron carrier in redox reactions. This

established the function of NAD+ in linking catabolic reactions to energy production.

Experimental Protocol: Warburg's Spectrophotometric Assay for NAD+ Activity

Objective: To demonstrate the role of NAD+ as a hydride carrier in enzymatic reactions.

Principle: Warburg utilized the difference in the ultraviolet absorption spectra of the oxidized

(NAD+) and reduced (NADH) forms of the coenzyme. NADH absorbs light strongly at 340

nm, while NAD+ does not.

Method (Warburg-Christian Method):

A purified dehydrogenase enzyme (e.g., alcohol dehydrogenase) was placed in a quartz

cuvette.

The substrate for the enzyme (e.g., ethanol) and a purified preparation of NAD+ were

added to the cuvette.

The absorbance of the solution at 340 nm was monitored over time using a

spectrophotometer.

Observation: An increase in absorbance at 340 nm was observed as the reaction proceeded,

indicating the formation of NADH. This provided direct evidence for the transfer of a hydride

ion from the substrate to NAD+, confirming its role as an electron carrier.[3]

1937: The Link to Pellagra
Conrad Elvehjem at the University of Wisconsin made a groundbreaking discovery linking

NAD+ to the disease pellagra, a debilitating condition characterized by dermatitis, dementia,

and diarrhea. He isolated nicotinic acid (niacin) from liver extracts and showed that it could cure

black tongue, the canine equivalent of pellagra. This established nicotinic acid and

nicotinamide as essential vitamin precursors for the synthesis of NAD+.
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Experimental Protocol: Elvehjem's Isolation of Nicotinamide from Liver Extract

Objective: To isolate and identify the "anti-black tongue factor" from liver.

Extraction and Fractionation:

Fresh liver was homogenized and extracted with water.

The aqueous extract was treated with charcoal to adsorb the active factor.

The factor was then eluted from the charcoal using a mixture of alcohol and ammonia.

Further purification involved precipitation with various reagents and crystallization.

Bioassay: The different fractions were fed to dogs suffering from black tongue to assess their

curative properties.

Identification: The crystalline substance that cured black tongue was identified as

nicotinamide.

1940s-1950s: Biosynthesis Pathways
Arthur Kornberg, who would later win a Nobel Prize for his work on DNA synthesis, made

significant contributions to understanding how NAD+ is synthesized in the cell. In the late

1940s, he discovered and purified the first enzyme involved in NAD+ biosynthesis, NAD+

synthetase, which catalyzes the final step in the de novo synthesis of NAD+.

Experimental Protocol: Kornberg's NAD+ Synthetase Assay

Objective: To identify and characterize the enzyme responsible for the synthesis of NAD+

from its precursors.

Assay Principle: The assay measured the formation of NAD+ from nicotinic acid

mononucleotide (NaMN) and ATP.

Method:

A cell-free extract (e.g., from pigeon liver) was incubated with NaMN, ATP, and glutamine.
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The reaction was stopped, and the amount of NAD+ formed was determined using a

specific dehydrogenase assay (e.g., with alcohol dehydrogenase), where the rate of

NADH formation is proportional to the amount of NAD+ present.

Discovery: Through fractionation of the cell extract, Kornberg was able to isolate and purify

the enzyme responsible for this reaction, which he named NAD+ synthetase.

1960s-Present: NAD+ as a Substrate in Signaling
In the latter half of the 20th century and into the 21st, the role of NAD+ expanded beyond

metabolism with the discovery that it is consumed by several classes of enzymes in signaling

pathways.

1963: PARPs: Pierre Chambon, J.D. Weill, and Paul Mandel discovered that the synthesis of

a new polymer, poly(ADP-ribose), in the nucleus of chicken liver cells was dependent on

NAD+. This led to the identification of poly(ADP-ribose) polymerases (PARPs), enzymes that

use NAD+ as a substrate to attach ADP-ribose units to proteins, a process crucial for DNA

repair and other cellular processes.

2000: Sirtuins: Leonard Guarente and his colleagues discovered that the Sir2 protein in

yeast, known to be involved in gene silencing and longevity, functions as an NAD+-

dependent histone deacetylase.[4][5][6] This finding linked cellular metabolism and the

availability of NAD+ directly to the regulation of gene expression and aging. Shin-ichiro

Imai's research further elucidated the role of the mammalian sirtuin, SIRT1, and the NAD+

biosynthetic enzyme NAMPT in this pathway.[7][8][9][10]

Quantitative Data
The concentration of NAD+ and the kinetic properties of NAD+-dependent enzymes vary

significantly across different tissues and cellular compartments.

Table 1: NAD+ and NADH Concentrations in Various Rat Tissues
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Tissue
Total NAD+ + NADH
(nmol/g wet weight)

NAD+/NADH Ratio

Liver ~1000 ~700:1 (cytoplasm)

Kidney ~800 -

Heart ~900 -

Brain ~600 -

Skeletal Muscle ~700 -

Note: Data are approximate and can vary based on the specific study and analytical methods

used. The NAD+/NADH ratio is particularly difficult to measure accurately and can differ

between cellular compartments.[9][11]

Table 2: Kinetic Constants of Selected NAD+-Dependent Enzymes

Enzyme Substrate
Km for NAD+
(µM)

Vmax
(µmol/min/mg)

Source
Organism

Alcohol

Dehydrogenase
Ethanol 74 0.28 Yeast

Lactate

Dehydrogenase
Lactate 100-200 Variable Various

Malate

Dehydrogenase
Malate 30-100 Variable Various

PARP1 - 50 Variable Human

SIRT1
Acetylated

Peptide
100-500 Variable Human

Note: Km and Vmax values are highly dependent on assay conditions (pH, temperature,

substrate concentrations) and the specific isoform of the enzyme.[12][13][14][15]

NAD+ in Cellular Metabolism
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NAD+ is a central player in cellular metabolism, acting as a key electron carrier in both

glycolysis and the citric acid cycle (Krebs cycle).

Glycolysis
During glycolysis, a molecule of glucose is broken down into two molecules of pyruvate. In the

sixth step of this pathway, the enzyme glyceraldehyde-3-phosphate dehydrogenase catalyzes

the oxidation of glyceraldehyde-3-phosphate. In this reaction, a molecule of NAD+ is reduced

to NADH.[16]

Redox Reaction

Glucose Glyceraldehyde-3-phosphate

Glycolysis
(multiple steps) 1,3-Bisphosphoglycerate

Glyceraldehyde-3-phosphate
dehydrogenase

NADH + H+
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 + 2e- + H+
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Caption: Role of NAD+ in glycolysis.

Citric Acid Cycle (Krebs Cycle)
The pyruvate generated from glycolysis is converted to acetyl-CoA, which then enters the citric

acid cycle in the mitochondria. In several steps of this cycle, NAD+ is reduced to NADH as

intermediates are oxidized. Specifically, the conversion of isocitrate to α-ketoglutarate, α-

ketoglutarate to succinyl-CoA, and malate to oxaloacetate all involve the reduction of NAD+ to

NADH.[17][18]
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Caption: NAD+ reduction in the Citric Acid Cycle.
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NAD+ in Signaling Pathways
Beyond its role in metabolism, NAD+ is a critical substrate for enzymes that regulate a wide

range of cellular processes.

PARP-Mediated DNA Repair
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are activated by DNA damage.

Upon activation, PARP1 uses NAD+ as a substrate to synthesize long chains of poly(ADP-

ribose) (PAR) on itself and other proteins near the site of damage. This PARylation serves as a

scaffold to recruit DNA repair proteins.[7][8][12][19][20]

DNA Damage
(Single-Strand Break)

PARP1

recruits & activates

Poly(ADP-ribose)
(PAR)

synthesizes

NAD+ substrate

DNA Repair Proteins
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Caption: PARP1-mediated DNA repair pathway.

Sirtuin-Mediated Deacetylation
Sirtuins are a family of NAD+-dependent deacetylases that remove acetyl groups from histone

and non-histone proteins. This activity is crucial for regulating gene expression, metabolism,

and cellular stress responses. For example, SIRT1 can deacetylate the tumor suppressor p53,

thereby regulating its activity, and the metabolic regulator PGC-1α, influencing mitochondrial

biogenesis.[21][22]
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Caption: SIRT1-mediated deacetylation of p53 and PGC-1α.

Conclusion
From its initial discovery as a simple "coferment" in yeast to its current status as a master

regulator of metabolism and signaling, the story of nicotinamide adenine dinucleotide is a

testament to over a century of scientific inquiry. The foundational experiments of Harden,

Young, Warburg, and others paved the way for our understanding of its central role in

bioenergetics. More recent discoveries of its consumption by PARPs and sirtuins have opened

new avenues of research into its involvement in DNA repair, aging, and a host of age-related

diseases. This technical guide has provided a comprehensive overview of the historical

milestones, quantitative data, and key cellular pathways related to NAD+, offering a valuable

resource for researchers and professionals in the fields of biochemistry, drug development, and

molecular biology. The continued exploration of NAD+ metabolism and its regulation holds

immense promise for the development of novel therapeutic strategies to promote health and

longevity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://en.wikipedia.org/wiki/Citric_acid_cycle
https://www.semanticscholar.org/paper/Functional-Aspects-of-PARP1-in-DNA-Repair-and-Ko-Ren/94851f374b0a082c42a7816f8d9038c11dacbe4f/figure/2
https://www.semanticscholar.org/paper/Functional-Aspects-of-PARP1-in-DNA-Repair-and-Ko-Ren/94851f374b0a082c42a7816f8d9038c11dacbe4f/figure/2
https://www.researchgate.net/figure/The-proposed-working-model-PARP1-is-essential-for-DNA-repair-through-the-BER-pathway_fig6_320349308
https://www.researchgate.net/figure/Potential-mechanisms-of-SIRT1-p53-signaling-pathway-SIRT1-deacetylates-p53-at-sites-373_fig5_363829273
https://pmc.ncbi.nlm.nih.gov/articles/PMC3764473/
https://www.benchchem.com/product/b1228789#discovery-and-history-of-nicotinamide-adenine-dinucleotide
https://www.benchchem.com/product/b1228789#discovery-and-history-of-nicotinamide-adenine-dinucleotide
https://www.benchchem.com/product/b1228789#discovery-and-history-of-nicotinamide-adenine-dinucleotide
https://www.benchchem.com/product/b1228789#discovery-and-history-of-nicotinamide-adenine-dinucleotide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1228789?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

